tetrahydrofuro[2,3-b]furan-3(2H)-one
Overview
Description
Tetrahydrofuro[2,3-b]furan-3(2H)-one is a heterocyclic organic compound with a unique bicyclic structure It consists of two fused furan rings, making it an interesting subject of study in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuro[2,3-b]furan-3(2H)-one can be achieved through several methods. One common approach involves the base-catalyzed diastereodivergent and regioselective domino processes of triketone enones with arylacetaldehydes. This method employs catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine to achieve good yields and diastereoselectivities .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting often involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuro[2,3-b]furan-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation of furan and its homologs can be performed using various oxidizing agents under different conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the furan ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various furan derivatives, while reduction can yield tetrahydrofuran derivatives.
Scientific Research Applications
Tetrahydrofuro[2,3-b]furan-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tetrahydrofuro[2,3-b]furan-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s functional groups and the nature of its interactions with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
Furofuran: A related compound with two furan rings fused together.
Tetrahydrofuran: A simpler compound with a single furan ring that has been fully hydrogenated.
Uniqueness: Tetrahydrofuro[2,3-b]furan-3(2H)-one is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPDCXUXVLHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(=O)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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